molecular formula C18H36O B143622 (13Z)-octadecen-1-ol CAS No. 69820-27-5

(13Z)-octadecen-1-ol

Cat. No. B143622
CAS RN: 69820-27-5
M. Wt: 268.5 g/mol
InChI Key: XHJRPRSNHKNGLW-WAYWQWQTSA-N
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Description

Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction occurs .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can be used .

Scientific Research Applications

  • Polymer Research : Galland and Escher (2006) explored the application of 1-octadecene, including (13Z)-octadecen-1-ol, in the field of polymer science. They characterized ethylene-propylene-1-octadecene terpolymers using 13C nuclear magnetic resonance, providing insights into the chemical shifts and sequence distributions in these polymers, suggesting potential in materials science (Galland & Escher, 2006).

  • Biological Studies and Pheromones : A study by Naka et al. (2006) synthesized various isomers of octadecadien-1-ols, including derivatives of (13Z)-octadecen-1-ol, for research into sex pheromones secreted by clearwing moths. This research contributes to the understanding of insect behavior and pheromone communication (Naka et al., 2006).

  • Surface Science : Gericke and Hühnerfuss (1989) examined the surface potential anomalies induced by monomolecular surface films, including those formed by 1-hexadecanol and Z-9-octadecen-1-ol. Their work highlights applications in surface science and the understanding of molecular interactions at interfaces (Gericke & Hühnerfuss, 1989).

  • Fatty Acid Research : Oliw et al. (2011) investigated the stereo-selective oxidation of various Z-octadecenoic acids, including the (13Z)-octadecen-1-ol, providing insights into the chemical and enzymatic processes involving these fatty acids. This research is valuable in biochemistry and fatty acid metabolism studies (Oliw et al., 2011).

  • Antimicrobial Research : In the study of antimicrobial properties, Kamarudheen and Rao (2019) explored the anti-biofilm activity of compounds from marine Streptomyces against nosocomial pathogens, identifying 13Z-Octadecenal as one of the active compounds. This research has implications in medical microbiology and the development of new antimicrobial agents (Kamarudheen & Rao, 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. This information is usually available in the compound’s Material Safety Data Sheet .

Future Directions

This involves predicting or suggesting future research directions based on the compound’s properties and behavior .

properties

IUPAC Name

(Z)-octadec-13-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-18H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJRPRSNHKNGLW-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314717
Record name (Z)-13-Octadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(13Z)-octadecen-1-ol

CAS RN

69820-27-5
Record name (Z)-13-Octadecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69820-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Octadecen-1-ol, (13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069820275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-13-Octadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhu, Q Xie, J Ye, R Wang, X Yin, W Xie… - International Journal of …, 2023 - mdpi.com
Abamectin (ABM) has been recently widely used in aquaculture. However, few studies have examined its metabolic mechanism and ecotoxicity in microorganisms. This study …
Number of citations: 7 www.mdpi.com
张黎黎, 刘琪, 孙国辉, 赵丽娇, 钟儒刚 - 化学试剂, 2019 - chinareagent.com.cn
… Abstract:13Z-Octadecenal, 13Z-octadecen-1-ol and 13Z-octadecen-1-yl acetate are sex … Reduction of the aldehyde gave 13Z-octadecen-1-ol, which led to 13Z-octadecen-1-yl …
Number of citations: 3 www.chinareagent.com.cn

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